(R)-N-Methyltetrahydrofuran-3-amine hydrochloride
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Overview
Description
®-N-Methyltetrahydrofuran-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral amine derivative, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, a common solvent and starting material in organic synthesis.
Amine Introduction: The tetrahydrofuran ring is functionalized to introduce an amine group at the 3-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Methylation: The amine group is then methylated to form N-methyltetrahydrofuran-3-amine.
Resolution: The racemic mixture of the compound is resolved to obtain the ®-enantiomer, which is the desired chiral form.
Hydrochloride Formation: Finally, the ®-N-Methyltetrahydrofuran-3-amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-N-Methyltetrahydrofuran-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyltetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Acylation: Acylation reactions use reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Acylation: Amides
Scientific Research Applications
®-N-Methyltetrahydrofuran-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Methyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar five-membered ring structure and are used in various chemical and biological applications.
Tetrahydrofuran derivatives: Compounds with modifications on the tetrahydrofuran ring, such as different substituents or functional groups.
Uniqueness
®-N-Methyltetrahydrofuran-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of both an amine and a tetrahydrofuran ring. This combination allows it to interact uniquely with biological molecules, making it valuable in research and industrial applications.
Properties
IUPAC Name |
(3R)-N-methyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUVNKNOZMSJF-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCOC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292324-63-0 |
Source
|
Record name | (3R)-N-methyloxolan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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